4-Phenylsulfanylbutanenitrile
Description
4-Phenylsulfanylbutanenitrile (CAS No. 35756-39-9) is an organosulfur compound with the molecular formula C₁₀H₁₁NS and a molecular weight of 177.27 g/mol. Its structure comprises a nitrile (-C≡N) group at the terminal position of a four-carbon chain, substituted with a phenylsulfanyl (-S-C₆H₅) group at the fourth carbon (Figure 1). This compound is utilized in organic synthesis, particularly as a precursor for sulfur-containing heterocycles and functional materials, such as phthalocyanines .
Properties
CAS No. |
35756-39-9 |
|---|---|
Molecular Formula |
C10H11NS |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
4-phenylsulfanylbutanenitrile |
InChI |
InChI=1S/C10H11NS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 |
InChI Key |
MPQJVTXMQPTDBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCCCC#N |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC#N |
Other CAS No. |
35756-39-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 4-Phenylsulfanylbutanenitrile with compounds sharing structural or functional group similarities, focusing on molecular properties, reactivity, and applications.
Structural Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| This compound | 35756-39-9 | C₁₀H₁₁NS | 177.27 | Nitrile, Phenylsulfanyl |
| 4-(Methylsulfinyl)butanenitrile | 61121-65-1 | C₅H₉NOS | 131.19 | Nitrile, Methylsulfinyl |
| 4-(Methylthio)butanenitrile | 72828-59-0 | C₅H₉NS | 115.20 | Nitrile, Methylthio |
| 4-Fluorobenzoylacetonitrile | 4640-67-9 | C₉H₆FNO | 163.15 | Nitrile, Ketone, Fluorophenyl |
| 4-(Phenylsulfonyl)butanenitrile | N/A | C₁₀H₁₁NO₂S | 209.26 | Nitrile, Phenylsulfonyl |
Key Observations :
- Sulfur Oxidation State : The phenylsulfanyl group (-S-C₆H₅) in the target compound is less oxidized than sulfinyl (-SO-) or sulfonyl (-SO₂-) analogues (e.g., 4-(Methylsulfinyl)butanenitrile ). This impacts polarity and reactivity; sulfonyl groups are stronger electron-withdrawing groups, enhancing nitrile electrophilicity.
Physical Properties
Notes:
- The phenylsulfanyl group increases hydrophobicity compared to sulfinyl or sulfonyl derivatives, reducing aqueous solubility.
- 4-(Methylsulfinyl)butanenitrile’s liquid state at room temperature contrasts with crystalline nitriles like 4-Fluorobenzoylacetonitrile, reflecting differences in molecular symmetry .
Chemical Reactivity
- Nitrile Reactivity : All compounds undergo nucleophilic addition (e.g., with Grignard reagents) or hydrolysis to carboxylic acids. However, electron-withdrawing groups (e.g., sulfonyl) accelerate hydrolysis, while phenylsulfanyl may stabilize intermediates via resonance .
- Sulfur Group Reactivity :
- Fluorophenyl Derivatives : The fluorine atom in 4-Fluorobenzoylacetonitrile directs electrophilic substitution reactions meta to the ketone group .
Research Findings and Case Studies
- Phthalocyanine Synthesis : this compound reacts with metal salts to form phthalocyanines with enhanced thermal stability, attributed to sulfur’s electron-donating effects .
- Oxidation Studies : Controlled oxidation of the phenylsulfanyl group yields sulfoxide derivatives, which exhibit improved catalytic activity in organic transformations .
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